An In-Depth Technical Guide to 5,7-Diazaspiro[2.5]octan-6-one, 5-methyl Derivative: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 5,7-Diazaspiro[2.5]octan-6-one, 5-methyl Derivative: A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the 5,7-diazaspiro[2.5]octan-6-one, 5-methyl derivative, a unique spirocyclic scaffold with significant potential in medicinal chemistry and drug development. The inherent three-dimensional nature of spirocycles offers distinct advantages in the design of novel therapeutics by enabling precise spatial orientation of functional groups, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] This guide will delve into the structural attributes, a proposed synthetic pathway, detailed characterization methodologies, and the prospective biological applications of this intriguing molecule, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction: The Emergence of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space beyond the traditional "flat" aromatic and heteroaromatic systems. Spirocyclic scaffolds have emerged as a compelling class of building blocks due to their inherent three-dimensionality.[1][2] This architectural feature allows for the projection of substituents into distinct vectors in three-dimensional space, facilitating more specific and effective interactions with biological targets. The rigidity of the spirocyclic core can also lead to a lower entropic penalty upon binding, potentially increasing binding affinity. Furthermore, the introduction of spirocenters can enhance metabolic stability and modulate physicochemical properties such as solubility and lipophilicity.[3]
The 5,7-diazaspiro[2.5]octan-6-one core, featuring a cyclopropane ring fused to a hydantoin-like moiety, presents a unique combination of a rigid cyclopropane and a lactam functionality. The N-methylation at the 5-position further refines its structural and electronic properties, offering a key point for modulating its biological activity and pharmacokinetic profile.
Molecular Structure and Properties
The 5,7-diazaspiro[2.5]octan-6-one, 5-methyl derivative is characterized by the chemical formula C₇H₁₂N₂O. Its structure is defined by a spirocyclic system where a cyclopropane ring and a piperidin-2-one ring share a single carbon atom.
Key Structural Features:
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Spirocyclic Core: A cyclopropane ring fused to a six-membered lactam ring. This imparts significant rigidity and a defined three-dimensional shape.
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Lactam Moiety: The cyclic amide (lactam) provides a hydrogen bond donor and acceptor, crucial for interactions with biological targets.
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N-Methyl Group: The methyl group at the N5 position removes a hydrogen bond donor capability at that site and introduces a lipophilic character, which can influence cell permeability and metabolic stability.
Physicochemical Properties (Predicted):
| Property | Predicted Value |
| Molecular Weight | 140.18 g/mol |
| XLogP3 | -0.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 1 |
These values are computationally predicted and should be experimentally verified.
Proposed Synthetic Strategy
Diagram of the Proposed Synthetic Workflow:
Caption: A plausible synthetic route to the target compound.
Experimental Protocol:
Step 1: Esterification of 1-Aminocyclopropane-1-carboxylic Acid
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Suspend 1-aminocyclopropane-1-carboxylic acid in an appropriate alcohol (e.g., methanol or ethanol).
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Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) at 0 °C.
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Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).
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Neutralize the reaction mixture and extract the ester product. Purify by column chromatography.
Causality: The esterification protects the carboxylic acid and increases its solubility in organic solvents for the subsequent steps.
Step 2: N-Methylation
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Dissolve the amino ester in a suitable aprotic solvent (e.g., THF or DMF).
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Add a non-nucleophilic base (e.g., sodium hydride or potassium carbonate).
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Slowly add methyl iodide at 0 °C and then allow the reaction to proceed at room temperature.
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Monitor the reaction by TLC. Upon completion, quench the reaction and extract the N-methylated product.
Causality: This step introduces the key methyl group at the 5-position of the final ring system.
Step 3: Amide Coupling with a Protected Amino Acid
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Couple the N-methylated amino ester with an N-protected amino acid (e.g., Boc-glycine) using a standard peptide coupling reagent (e.g., DCC, EDC/HOBt).
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The reaction is typically carried out in an aprotic solvent like dichloromethane or DMF.
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After the reaction is complete, remove the protecting group (e.g., Boc group with TFA).
Causality: This step builds the backbone of the six-membered ring.
Step 4: Intramolecular Cyclization
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Treat the deprotected amino amide with a suitable base (e.g., sodium ethoxide in ethanol) to induce intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl.
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The reaction progress is monitored by TLC.
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Upon completion, the reaction is neutralized, and the product is extracted and purified by column chromatography or recrystallization to yield 5-methyl-5,7-diazaspiro[2.5]octan-6-one.
Causality: This is the key ring-forming step that generates the desired spiro-lactam structure.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized 5-methyl-5,7-diazaspiro[2.5]octan-6-one would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy (Predicted)
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N-CH₃: A singlet peak is expected around 2.8-3.2 ppm.
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Cyclopropane Protons (CH₂-CH₂): Complex multiplets are anticipated in the upfield region, typically between 0.5 and 1.5 ppm, due to geminal and vicinal couplings.
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CH₂ of the Lactam Ring: Two diastereotopic protons are expected to appear as a multiplet or two distinct signals in the range of 3.0-3.8 ppm.
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NH Proton: A broad singlet is expected in the region of 7.5-8.5 ppm, which would disappear upon D₂O exchange.
¹³C NMR Spectroscopy (Predicted)
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C=O (Lactam): A signal in the downfield region, around 170-175 ppm.
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Spiro Carbon: A quaternary carbon signal expected around 55-65 ppm.
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N-CH₃: A signal around 30-35 ppm.
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CH₂ of the Lactam Ring: A signal in the range of 40-50 ppm.
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Cyclopropane Carbons: Signals in the upfield region, typically between 10 and 25 ppm.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretch: A sharp to moderately broad absorption band around 3200-3400 cm⁻¹.
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C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
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C=O Stretch (Lactam): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹.[1][4][5] The exact position will be influenced by the ring strain and N-substitution.
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N-H Bend: An absorption around 1550 cm⁻¹.[1]
Mass Spectrometry (MS) (Predicted)
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₇H₁₂N₂O, m/z = 140.09).
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Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of CO, cleavage of the cyclopropane ring, and loss of the N-methyl group.
Potential Biological Applications and Therapeutic Relevance
While the specific biological activity of 5-methyl-5,7-diazaspiro[2.5]octan-6-one has not been extensively reported, the diazaspiro[2.5]octan-6-one scaffold holds considerable promise in several therapeutic areas based on the known activities of related spirocyclic compounds.
Diagram of Potential Therapeutic Applications:
